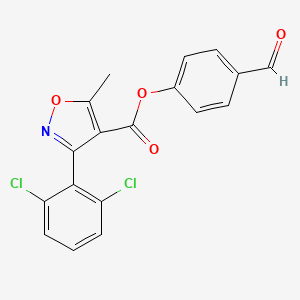
Isoxazole-4-carboxylic acid, 3-(2,6-dichlorophenyl)-5-methyl-, 4-formylphenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Formylphenyl 3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a formyl group, a dichlorophenyl group, and an isoxazole ring. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formylphenyl 3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.
Introduction of the Dichlorophenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 2,6-dichlorophenyl is coupled with the isoxazole intermediate.
Formylation: The formyl group is introduced through a Vilsmeier-Haack reaction, which involves the reaction of the isoxazole intermediate with DMF and POCl3.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Formylphenyl 3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: 4-Carboxyphenyl 3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxylate.
Reduction: 4-Hydroxymethylphenyl 3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Formylphenyl 3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Formylphenyl 3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The dichlorophenyl group can enhance the compound’s binding affinity to hydrophobic pockets in proteins, thereby increasing its potency.
Comparison with Similar Compounds
Similar Compounds
4-Formylphenyl 3-phenyl-5-methyl-4-isoxazolecarboxylate: Lacks the dichlorophenyl group, resulting in different reactivity and binding properties.
4-Formylphenyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate: Contains a single chlorine atom, leading to altered chemical and biological activity.
Uniqueness
The presence of the 2,6-dichlorophenyl group in 4-Formylphenyl 3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxylate imparts unique chemical properties, such as increased hydrophobicity and enhanced binding affinity to certain proteins. This makes it a valuable compound for specific applications in medicinal chemistry and biochemical research.
Properties
Molecular Formula |
C18H11Cl2NO4 |
|---|---|
Molecular Weight |
376.2 g/mol |
IUPAC Name |
(4-formylphenyl) 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C18H11Cl2NO4/c1-10-15(18(23)24-12-7-5-11(9-22)6-8-12)17(21-25-10)16-13(19)3-2-4-14(16)20/h2-9H,1H3 |
InChI Key |
BSAZAWGISBCCCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)OC3=CC=C(C=C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


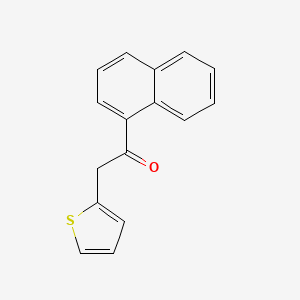
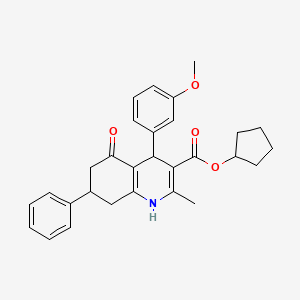
![N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B11100425.png)
![6-[4-[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11100428.png)
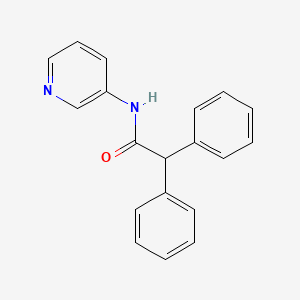

![N-[2-(benzylamino)-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide](/img/structure/B11100438.png)
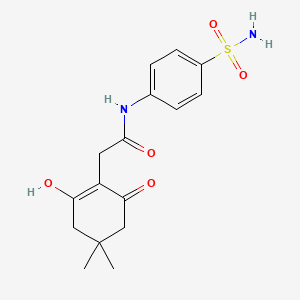
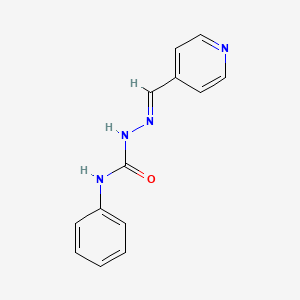
![2-[(2E)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1H-benzimidazole](/img/structure/B11100448.png)
![Propan-2-yl 4-[4-(difluoromethoxy)-3-methoxyphenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11100466.png)
![2-[(2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptanoyl)amino]hexanoate](/img/structure/B11100467.png)
![2-amino-N'-[(1E)-1-(4-ethoxyphenyl)ethylidene]benzohydrazide](/img/structure/B11100472.png)
![N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B11100482.png)
